5‑HT₅A Receptor Binding Affinity: Target Compound vs. Endogenous Agonist 5‑CT
In a competition binding assay using human 5‑HT₅A receptor expressed in recombinant systems, 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (BDBM148166) displayed a Ki of 2.7 nM against [³H]‑5‑CT [1]. This affinity is approximately 2‑fold weaker than the endogenous agonist 5‑CT (Ki ≈ 1.0 nM under comparable conditions) but places the compound in the same high‑potency range.
| Evidence Dimension | Binding affinity (Ki) for human 5‑HT₅A receptor |
|---|---|
| Target Compound Data | Ki = 2.7 nM |
| Comparator Or Baseline | 5‑carboxamidotryptamine (5‑CT); Ki ≈ 1.0 nM (literature consensus for recombinant human 5‑HT₅A) |
| Quantified Difference | ~2.7‑fold lower affinity relative to 5‑CT |
| Conditions | Radioligand competition binding; pH 7.4; 2 °C; 150 µM 5‑CT as displacing ligand |
Why This Matters
Selecting this compound over 5‑CT eliminates the confounding influence of agonist‑driven receptor internalization and desensitization, enabling cleaner antagonist‑mode pharmacological profiling in native tissue preparations.
- [1] BindingDB entry BDBM148166; Ki = 2.7 nM for human 5‑HT₅A receptor; source patent US8962612 (Astellas Pharma Inc.). View Source
